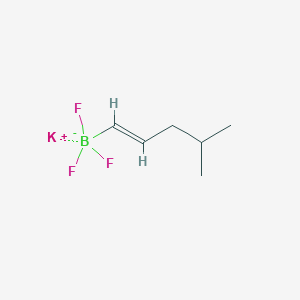
Potassium (e)-4-methylpent-1-enyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide is a chemical compound with the molecular formula C6H11BF3K. It is a potassium salt of a trifluoroborate ester, which is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (e)-4-methylpent-1-enyltrifluoroborate typically involves the reaction of an appropriate boronic acid or boronate ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the product. The final product is typically isolated by filtration, washed, and dried under vacuum.
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of boron-containing compounds with potential medicinal properties.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of Potassium (e)-4-methylpent-1-enyltrifluoroborate involves the formation of a boron-carbon bond through a cross-coupling reaction. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species, such as halides or pseudohalides, in the presence of a palladium catalyst. The resulting boron-carbon bond is stable and can be further functionalized to form a wide range of organic compounds.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, makes it a valuable reagent in organic synthesis. Additionally, its stability under various reaction conditions enhances its utility in both laboratory and industrial settings.
Properties
IUPAC Name |
potassium;trifluoro-[(E)-4-methylpent-1-enyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3.K/c1-6(2)4-3-5-7(8,9)10;/h3,5-6H,4H2,1-2H3;/q-1;+1/b5-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUKJFPVFXJFZ-WGCWOXMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCC(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/CC(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

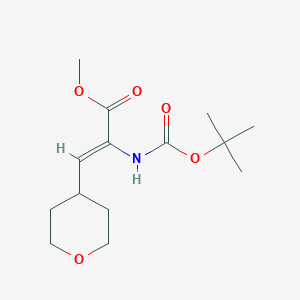
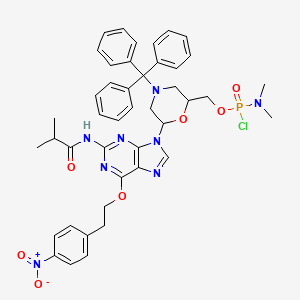
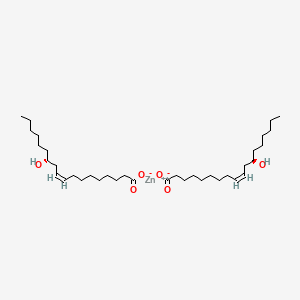
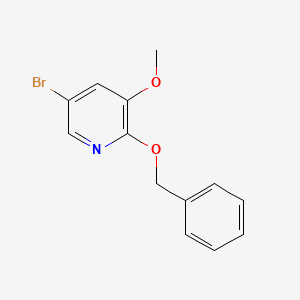
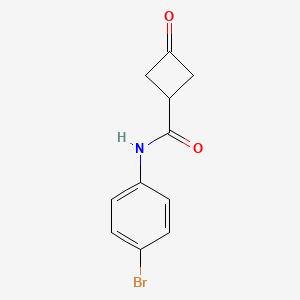
![2-Pyridin-2-yl-2,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate](/img/structure/B8124423.png)
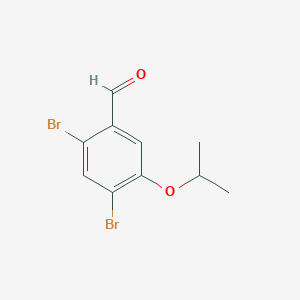
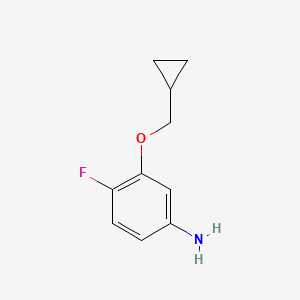
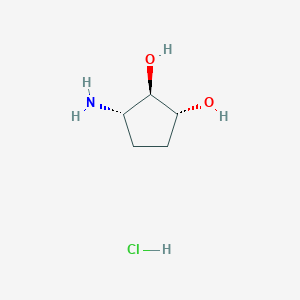
![sodium 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B8124481.png)
![(1S,6R,8S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B8124483.png)


